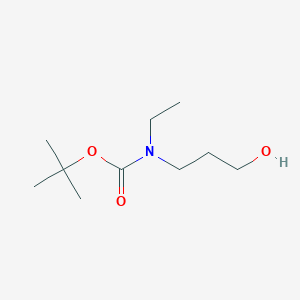

tert-Butyl ethyl3-hydroxypropylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Mode of Action

It’s worth noting that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic, and biodegradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl3-hydroxypropylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl3-hydroxypropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used under metal-free conditions.

Reduction: Lithium aluminum hydride is used in anhydrous conditions.

Substitution: Various nucleophiles can be used under basic or acidic conditions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the carbamate.

Reduction: Reduced forms of the carbamate.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ethyl3-hydroxypropylcarbamate is used as a protecting group for amines in peptide synthesis and other organic reactions . It helps in preventing unwanted reactions at the amine site during multi-step synthesis.

Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein functions and interactions.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific functional group protection .

Comparison with Similar Compounds

tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.

tert-Butyl carbamate: Another carbamate derivative used as a protecting group.

Uniqueness: tert-Butyl ethyl3-hydroxypropylcarbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate group. This combination makes it particularly effective as a protecting group in organic synthesis, providing both stability and ease of removal .

Biological Activity

Introduction

Tert-Butyl ethyl3-hydroxypropylcarbamate (TBEHPC) is an organo-carbamate compound that has garnered attention for its diverse applications in biological research and potential therapeutic uses. This article delves into the biological activity of TBEHPC, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

TBEHPC has the following chemical structure:

- CAS Number : 182951-96-8

- Molecular Formula : C₁₁H₁₉N₁O₃

- Molecular Weight : 213.28 g/mol

The compound features a tert-butyl group, which contributes to its steric properties, and a carbamate functional group that is essential for its biological activity.

Mode of Action

TBEHPC primarily acts as a protecting group for amines in peptide synthesis, facilitating the study of protein functions and interactions. The tert-butyl group enhances the stability of the compound under various reaction conditions, allowing for selective reactions in synthetic pathways.

Biochemical Pathways

The compound is involved in various biochemical pathways, including:

- Deprotection Reactions : The tert-butyl group can be removed under mild acidic or basic conditions, allowing for subsequent reactions with biomolecules.

- Modification of Biomolecules : TBEHPC can modify amino acids and peptides, aiding in the exploration of their functional roles in biological systems.

In Vitro Studies

In vitro studies have shown that TBEHPC exhibits significant activity in modifying biomolecules. For example, it has been utilized to enhance the solubility and stability of peptides, making them more amenable to biological assays.

Case Studies

- Peptide Synthesis : A study demonstrated the use of TBEHPC as a protecting group in the synthesis of bioactive peptides. The resulting peptides showed improved stability and bioavailability when tested in cellular models.

- Drug Development : Research has indicated that TBEHPC can be incorporated into prodrug designs, where it serves to mask reactive functionalities until they reach specific biological environments. This property is particularly useful in targeted drug delivery systems.

- Neuropharmacology : TBEHPC derivatives have been explored for their potential effects on neurotransmitter systems. Preliminary findings suggest that modifications using TBEHPC can influence serotonin receptor activity, which may have implications for treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Carbamate | Protecting group in organic synthesis |

| tert-Butyl alcohol | Alcohol | Solvent and reagent |

| N-(2-Hydroxypropyl)carbamate | Carbamate | Potential neuroprotective effects |

TBEHPC stands out due to its unique combination of steric hindrance from the tert-butyl group and reactivity from the carbamate group, making it particularly effective in organic synthesis applications .

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRRDGESNRYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCO)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.